molecular formula C17H27NO6 B4002328 2-[2-(4-Tert-butyl-2-methylphenoxy)ethylamino]ethanol;oxalic acid

2-[2-(4-Tert-butyl-2-methylphenoxy)ethylamino]ethanol;oxalic acid

Cat. No.: B4002328
M. Wt: 341.4 g/mol
InChI Key: CAVSWYYUMMFYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Tert-butyl-2-methylphenoxy)ethylamino]ethanol;oxalic acid is a complex organic compound that features a phenoxy group, an aminoethanol moiety, and an oxalic acid component

Preparation Methods

The synthesis of 2-[2-(4-Tert-butyl-2-methylphenoxy)ethylamino]ethanol typically involves a multi-step process. One common method includes the reaction of 4-tert-butyl-2-methylphenol with ethylene oxide to form the corresponding phenoxyethanol. This intermediate is then reacted with ethylenediamine to yield the desired aminoethanol derivative. The final step involves the formation of the oxalic acid salt by reacting the aminoethanol with oxalic acid under controlled conditions .

Chemical Reactions Analysis

2-[2-(4-Tert-butyl-2-methylphenoxy)ethylamino]ethanol undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(4-Tert-butyl-2-methylphenoxy)ethylamino]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Tert-butyl-2-methylphenoxy)ethylamino]ethanol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the aminoethanol moiety can form ionic bonds with acidic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[2-(4-Tert-butyl-2-methylphenoxy)ethylamino]ethanol include:

These comparisons highlight the unique combination of functional groups in 2-[2-(4-Tert-butyl-2-methylphenoxy)ethylamino]ethanol, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(4-tert-butyl-2-methylphenoxy)ethylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.C2H2O4/c1-12-11-13(15(2,3)4)5-6-14(12)18-10-8-16-7-9-17;3-1(4)2(5)6/h5-6,11,16-17H,7-10H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVSWYYUMMFYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(4-Tert-butyl-2-methylphenoxy)ethylamino]ethanol;oxalic acid
Reactant of Route 2
Reactant of Route 2
2-[2-(4-Tert-butyl-2-methylphenoxy)ethylamino]ethanol;oxalic acid
Reactant of Route 3
Reactant of Route 3
2-[2-(4-Tert-butyl-2-methylphenoxy)ethylamino]ethanol;oxalic acid
Reactant of Route 4
Reactant of Route 4
2-[2-(4-Tert-butyl-2-methylphenoxy)ethylamino]ethanol;oxalic acid
Reactant of Route 5
Reactant of Route 5
2-[2-(4-Tert-butyl-2-methylphenoxy)ethylamino]ethanol;oxalic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[2-(4-Tert-butyl-2-methylphenoxy)ethylamino]ethanol;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.